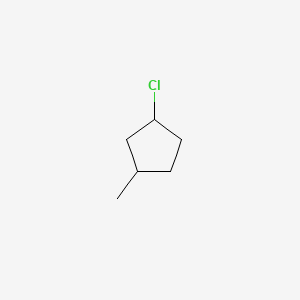

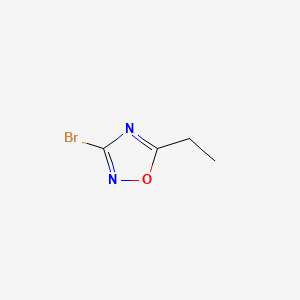

4-溴-5-甲基噻唑

货号 B580489

CAS 编号:

132221-51-3

分子量: 178.047

InChI 键: MGYPKUHNAMYABF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

4-Bromo-5-methylthiazole is a chemical compound involved in the blockage of the bradykinin B2 receptors providing therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .

Synthesis Analysis

The synthesis of 4-Bromo-5-methylthiazole involves several steps. For example, Ethyl-2-bromo-4-methylthiazole-5-carboxylate was obtained by bromination of 2-Amino-4-methyl thiazole-5-ethylcarboxylate using hydrogen bromide in the presence of sodium nitrite. This compound undergoes hydrolysis with sodium hydroxide in THF to form 2-bromo-4-methylthiazole-5-carboxylic acid .Molecular Structure Analysis

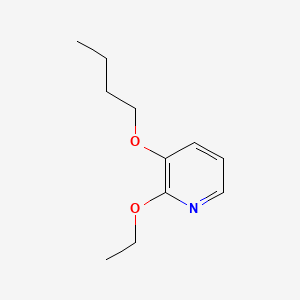

The molecular formula of 4-Bromo-5-methylthiazole is C4H4BrNS. The average mass is 178.050 Da and the monoisotopic mass is 176.924774 Da .Chemical Reactions Analysis

Thiazoles, including 4-Bromo-5-methylthiazole, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-5-methylthiazole is 178.05 g/mol. It has a complexity of 68.7 and a topological polar surface area of 41.1 Ų .科学研究应用

-

Medicinal Chemistry

- Thiazole derivatives, including 4-Bromo-5-methylthiazole, have been studied for their diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The methods of application or experimental procedures vary widely depending on the specific biological activity being studied. For example, in studying the compound’s antitumor activity, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity was tested on three human tumor cell lines .

- The results showed that one of the compounds demonstrated a potent effect on prostate cancer .

-

Pharmaceutical Research

- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

- The outcomes obtained would also vary depending on the specific application. For example, in the development of antiretroviral drugs, the effectiveness of the drug would be measured by its ability to inhibit the replication of the virus .

-

Blockage of Bradykinin B2 Receptors

- 4-Bromo-5-methylthiazole is involved in the blockage of the bradykinin B2 receptors . This could provide therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .

- The method of application would likely involve administering the compound as a drug, although the specific dosage and administration procedures would depend on the specific disease being treated .

- The outcomes obtained would be measured in terms of the therapeutic benefit provided to the patient, such as a reduction in symptoms of HAE .

-

Antibacterial Activity

- Thiazole derivatives, including 2-aminothiazole-based compounds, have been found to have antibacterial activity .

- The methods of application or experimental procedures would likely involve testing the compounds against various bacterial strains in a laboratory setting .

- The outcomes obtained would be measured in terms of the compounds’ effectiveness at inhibiting bacterial growth .

-

Anti-Inflammatory Activity

- Thiazole derivatives have also been found to have anti-inflammatory activity .

- The methods of application or experimental procedures would likely involve testing the compounds in models of inflammation, such as animal models or cell cultures .

- The outcomes obtained would be measured in terms of the compounds’ effectiveness at reducing inflammation .

-

Antioxidant Activity

- A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced . These compounds have shown antioxidant activity .

- The method of application would likely involve testing the compounds in antioxidant assays, such as DPPH, hydroxyl, NO, and superoxide radical scavenging tests .

- The outcomes obtained would be measured in terms of the compounds’ effectiveness at scavenging free radicals .

-

Industrial Production

- 4-Methyl-5-formylthiazole, a derivative of thiazole, can be efficiently prepared by Pd/BaSO4 (5 μm, Pd: 7.5%) catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature .

- This method is more eco-friendly and better suited for industrial production than previous methods .

属性

IUPAC Name |

4-bromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYPKUHNAMYABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726827 | |

| Record name | 4-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methylthiazole | |

CAS RN |

132221-51-3 | |

| Record name | 4-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

3

Citations

… 2-(2′-Pyridyl)-4-bromo-5-methylthiazole. To a solution of 2.11 g (12 mmol) of 2-(2′-pyridyl)-5-methylthiazole in 25 ml of CHCl 3 and 25 ml of MeCN was slowly added 1.25 ml (24 …

Number of citations: 53

pubs.rsc.org

Plenty of photochromic molecules have been extensively studied over the years as molecular switches for a broad range of potential applications. In this perspective, a control over the …

Number of citations: 5

theses.hal.science

… 2-(2′-Pyridyl)-4-bromo-5-methylthiazole and 1,2-bis[5′-methyl-2′-(2″-pyridyl)thiazolyl]perfluorocyclopentene (1o) were prepared according to the published procedures. …

Number of citations: 20

pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

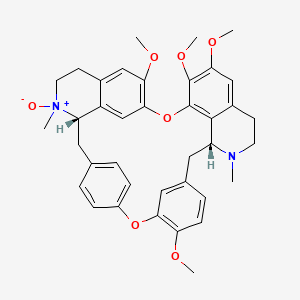

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)

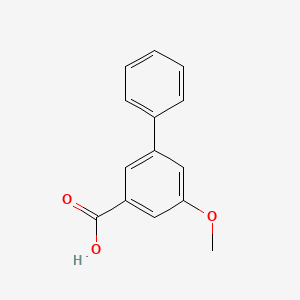

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

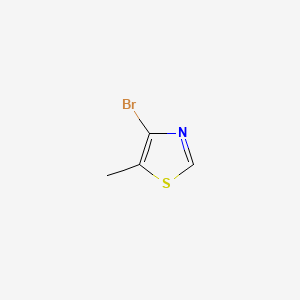

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)

![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)